molecular formula C17H15ClFN5O2S2 B2519114 N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1223767-97-2

N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No. B2519114
CAS RN: 1223767-97-2
M. Wt: 439.91
InChI Key: XNUGZSOXLPZQEN-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex molecule that appears to be a derivative of thiazolo[4,5-d]pyrimidinone. While the provided papers do not directly discuss this specific compound, they do provide insight into the synthesis and characterization of related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related thiazolo[3,2-a]pyrimidinone derivatives is described in the first paper, where N-aryl-2-chloroacetamides serve as doubly electrophilic building blocks for the formation of ring-annulated products . The process involves the elimination of by-products such as aniline or 2-aminobenzothiazole, leading to acceptable product yields. Although the specific compound of interest is not mentioned, the general method could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

Analytical and spectral studies, along with single-crystal X-ray data, have been used to confirm the structure of reaction products similar to the compound of interest . These techniques are crucial for determining the molecular structure and confirming the identity of synthesized compounds. For the compound , similar analytical methods would likely be employed to ascertain its structure.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specific to N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide. However, the synthesis of related compounds involves reactions such as the formation of hydrazinyl acetamide derivatives, which suggests that the compound of interest may also be reactive towards nucleophiles and could participate in further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be inferred that the compound would exhibit characteristics typical of heterocyclic compounds, such as a certain degree of solubility in organic solvents, potential for intermolecular interactions due to the presence of heteroatoms, and a defined melting point range. The presence of halogens in the compound suggests it could be more reactive in certain chemical reactions .

Scientific Research Applications

Metabolic Stability and Structural Analyses

  • The chemical structure and activity relationship studies of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors revealed the exploration of 6,5-heterocycles to improve metabolic stability. A compound structurally related to N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide was analyzed for its in vitro and in vivo inhibition efficacy and metabolic deacetylation resistance, showcasing the importance of structural modifications in enhancing drug stability and activity (Stec et al., 2011).

Synthesis and Anti-inflammatory Activity

  • Research into the synthesis of novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide demonstrated significant anti-inflammatory activity. This study provides insights into the therapeutic potential of such compounds in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Antimicrobial Activity

  • The development of thienopyrimidine linked rhodanine derivatives, incorporating the core structure of N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide, showed promising antimicrobial potency against various bacterial strains. This highlights the compound's potential application in developing new antibacterial agents (Kerru et al., 2019).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN5O2S2/c18-11-7-10(1-2-12(11)19)21-13(25)8-24-9-20-15-14(16(24)26)28-17(22-15)23-3-5-27-6-4-23/h1-2,7,9H,3-6,8H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUGZSOXLPZQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

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